

# Terevalefim (ANG-3777): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Terevalefim** (ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF), a key regulator of tissue repair and organ regeneration.[1][2] Developed by Angion Biomedica Corp., this investigational drug targets the HGF/c-Met signaling pathway, which is central to cellular protection, proliferation, and morphogenesis.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **Terevalefim**, with a focus on its evaluation for acute kidney injury (AKI) and delayed graft function (DGF). Detailed experimental protocols, quantitative data from clinical trials, and visualizations of key pathways and processes are presented to offer a thorough resource for researchers and drug development professionals in the field.

## Introduction: The Rationale for an HGF Mimetic

Hepatocyte growth factor (HGF) is a naturally occurring protein that plays a crucial role in tissue repair and organ recovery by binding to its receptor, c-Met.[4] This interaction triggers a signaling cascade that promotes cell survival, proliferation, migration, and the formation of new tissue structures. In the context of organ injury, such as ischemia-reperfusion injury common in kidney transplantation and cardiac surgery, the endogenous HGF/c-Met pathway is activated as a natural repair mechanism. However, the therapeutic potential of native HGF is limited by its short half-life.



**Terevalefim** (ANG-3777) was developed as a small molecule mimetic of HGF, designed to offer a more stable and pharmacologically viable way to activate the c-Met pathway and enhance the body's natural repair processes. It has a substantially longer half-life than endogenous HGF, potentially expanding the therapeutic window for intervention after an acute organ injury.

# Mechanism of Action: Activating the c-Met Signaling Pathway

**Terevalefim**'s therapeutic activity is mediated through its binding to and activation of the c-Met receptor, a tyrosine kinase receptor. This binding initiates a cascade of intracellular signaling events that are virtually identical to those triggered by native HGF.

# The HGF/c-Met Signaling Cascade

Upon binding of **Terevalefim** to the c-Met receptor, the receptor dimerizes and undergoes autophosphorylation. This activation leads to the recruitment and phosphorylation of downstream signaling proteins, including those involved in the PI3K/Akt and MAPK/ERK pathways. These pathways collectively orchestrate a cellular response that includes:

- Reduced Apoptosis: Promotion of cell survival and inhibition of programmed cell death in injured tissues.
- Increased Cell Proliferation and Migration: Stimulation of the growth and movement of cells necessary for tissue regeneration.
- Morphogenesis and Angiogenesis: Facilitation of the formation of new tissue structures and blood vessels.

The following diagram illustrates the signaling pathway activated by **Terevalefim**.



## Terevalefim (ANG-3777) Signaling Pathway





### Generalized Clinical Trial Workflow for ANG-3777







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Angion Enrolls First Patients In Phase 2 Clinical Trial Of ANG-3777 In Patients With Acute Lung Injury Associated With COVID-19 Pneumonia [ctifacts.com]
- 2. Angion Announces Publication of ANG-3777 Phase 2 Results in [globenewswire.com]
- 3. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling ATC Abstracts [atcmeetingabstracts.com]
- 4. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery
  –Associated Acute Kidney Injury PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Terevalefim (ANG-3777): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759912#terevalefim-ang-3777-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com